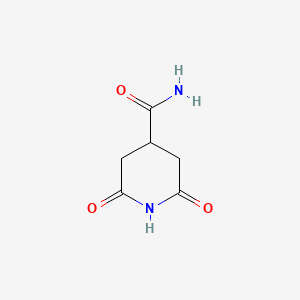

2,6-Dioxopiperidine-4-carboxamide

Description

Significance of the 2,6-Dioxopiperidine Scaffold in Bioactive Molecules

The 2,6-dioxopiperidine scaffold, a key component of the glutarimide (B196013) family, is a privileged structure in medicinal chemistry. Its importance stems from its ability to interact with specific biological targets, most notably the protein Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. This interaction is central to the mechanism of action of a class of drugs known as immunomodulatory imide drugs (IMiDs).

The glutarimide moiety of these molecules is crucial for binding to CRBN. nih.gov This binding event can lead to the targeted degradation of specific proteins, a process known as targeted protein degradation (TPD). This mechanism has revolutionized drug development, offering a way to eliminate disease-causing proteins rather than simply inhibiting their function. The development of Proteolysis-Targeting Chimeras (PROTACs), which often incorporate a glutarimide-based ligand to recruit CRBN, further highlights the scaffold's importance. nih.gov Researchers have actively explored modifications of the glutarimide ring to enhance properties like chemical stability and binding affinity. nih.gov

The versatility of the 2,6-dioxopiperidine scaffold is further demonstrated by its presence in compounds with a wide array of biological activities, including antiproliferative effects. researchgate.net The synthesis of various substituted glutarimides is a significant focus in modern organic synthesis, aiming to create more complex and effective therapeutic agents. thieme-connect.com

Overview of 2,6-Dioxopiperidine-4-carboxamide as a Core Research Compound

This compound, also known by its chemical formula C6H7NO4, serves as a fundamental building block and a reference compound in the study of glutarimide-containing molecules. uni.lu Its structure incorporates the essential 2,6-dioxopiperidine ring, making it a valuable tool for investigating the structure-activity relationships of more complex derivatives.

While not a therapeutic agent in itself, its carboxylic acid analogue, 2,6-dioxopiperidine-4-carboxylic acid, has been a subject of study in high-throughput screening assays to understand the biological activity of this chemical class. epa.gov The carboxamide functional group provides a key point for chemical modification, allowing for the synthesis of a diverse library of derivatives. This has been instrumental in the development of potent and selective modulators of CRBN and other biological targets.

Contextualization within Glutarimide Derivatives in Academic Research

Academic research has extensively explored the synthesis and biological evaluation of glutarimide derivatives. These six-membered heterocyclic systems are widely utilized in medicinal chemistry due to their broad spectrum of bioactivity. thieme-connect.com Studies have focused on creating N- and C-functionally-substituted glutarimides to build more complex molecular architectures and expand the range of potential drug candidates. thieme-connect.com

The investigation of glutarimide derivatives extends beyond their role as CRBN binders. For instance, N-alkylated glutarimide derivatives of lenalidomide (B1683929) have been studied for their CRBN-independent effects. nih.govbohrium.com This highlights the diverse biological activities that can be elicited by modifying the core glutarimide structure. The inherent instability of some glutarimide-containing compounds, such as their susceptibility to hydrolysis, has also been a key area of research, leading to the design of more stable analogues like phenyl-glutarimides. nih.gov The continuous exploration of glutarimide derivatives in academic labs underscores their enduring importance in the quest for new medicines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887583-72-4 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2,6-dioxopiperidine-4-carboxamide |

InChI |

InChI=1S/C6H8N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) |

InChI Key |

ZDUKFPJDZKKYIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)NC1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dioxopiperidine 4 Carboxamide and Its Derivatives

Established Synthetic Routes to the 2,6-Dioxopiperidine-4-carboxamide Core

The construction of the 2,6-dioxopiperidine ring, also known as a glutarimide (B196013) ring, is a well-established process in organic synthesis. A common approach involves the cyclization of substituted glutaric acid derivatives. For the specific case of the 4-carboxy-substituted core, a typical starting material would be a 1,3,4-butanetricarboxylic acid derivative. Heating such a precursor with ammonia (B1221849) or a primary amine leads to the formation of the glutarimide ring through dehydration and cyclization.

Another established method is analogous to the Hantzsch pyridine (B92270) synthesis, which can be adapted for piperidine (B6355638) derivatives. This involves a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia. guidechem.com For the 2,6-dioxopiperidine core, this could involve the condensation of appropriate precursors that lead to the dione (B5365651) functionality upon cyclization and subsequent oxidation if necessary.

Once the immediate precursor, 2,6-dioxopiperidine-4-carboxylic acid, is obtained, the final carboxamide moiety is typically installed through standard amidation procedures. cymitquimica.comsigmaaldrich.comumass.edu This carboxylic acid is a stable, solid compound that serves as the key intermediate for the synthesis of a wide range of 4-carboxamide derivatives. sigmaaldrich.comumass.edu

Novel Approaches for Direct Synthesis and Functionalization

Modern synthetic chemistry seeks more efficient and versatile routes that allow for rapid diversification of the core structure.

The conversion of the carboxylic acid group at the 4-position of the piperidine ring into a carboxamide is a crucial step for creating structural diversity. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, especially when dealing with complex or sensitive amine substrates.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). cymitquimica.com These additives can enhance the reaction rate and suppress side reactions like racemization. For instance, a convenient protocol for amide bond formation involves the use of EDC and DMAP with a catalytic amount of HOBt in a solvent like acetonitrile (B52724), which has proven effective for a range of amines and carboxylic acids. cymitquimica.com Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, particularly in solid-phase synthesis or for difficult couplings. nih.gov

| Coupling Reagent System | Typical Solvent | Key Features and Applications | Reference |

|---|---|---|---|

| EDC/HOBt/DIPEA | Acetonitrile, DMF | Widely used, good for a broad range of substrates. HOBt minimizes side reactions. | cymitquimica.com |

| DCC/DMAP | DCM, THF | Classic method; the byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration. | cymitquimica.com |

| HATU/DIPEA | DMF, DMSO | Highly efficient reagent, often used for sterically hindered or electron-deficient amines and for solid-phase synthesis. | nih.gov |

| CDI (Carbonyldiimidazole) | THF, DCM | Forms a reactive acyl-imidazole intermediate. | cymitquimica.com |

An alternative and powerful strategy for synthesizing derivatives involves using a pre-formed piperidine-2,6-dione ring, such as 3-aminopiperidine-2,6-dione (B110489). nih.gov This commercially available building block provides the intact glutarimide core, which can then be elaborated. In this approach, the amino group at the 3-position serves as a handle for further functionalization.

For example, the 3-amino group can be coupled with various electrophiles. A notable application is its reaction with substituted isobenzofuran-1,3-diones or related precursors to form complex molecules where the piperidine-2,6-dione moiety is attached to another heterocyclic system. While this does not directly yield the 4-carboxamide, it demonstrates the utility of using a functionalized piperidine-2,6-dione as a scaffold. To arrive at a 4-substituted derivative from a 3-amino precursor, a multi-step sequence involving transformation of the amino group would be necessary, which represents a less direct, though potentially viable, synthetic route.

Natural amino acids provide chiral starting materials for asymmetric synthesis. D-Ornithine is a particularly relevant precursor for the 2,6-dioxopiperidine ring system due to its five-carbon backbone. The synthesis would involve the cyclization of an appropriately modified ornithine derivative.

A plausible synthetic pathway could begin with the protection of the α-amino group of D-ornithine. The δ-amino group could then react with an activated derivative of malonic acid to form an intermediate amide. Subsequent intramolecular cyclization, driven by the deprotection of the α-amino group and its attack on one of the ester groups of the malonate moiety, would yield the desired 2,6-dioxopiperidine ring with a carboxylic acid group at the 4-position. The stereochemistry at the 4-position would be derived from the starting D-ornithine. This approach is conceptually supported by known cyclization reactions of ornithine, such as its conversion to proline, which involves the loss of the α-amino group and formation of a five-membered ring.

Strategies for Structural Diversification and Derivatization

The nitrogen atom of the piperidine-2,6-dione ring is an imide nitrogen, and its N-H proton can be readily substituted to introduce further diversity into the molecule. This position is a key site for modification in many related therapeutic agents. The nitrogen can undergo a variety of chemical transformations, including alkylation and acylation.

N-acylation can be achieved by reacting the this compound with an acyl chloride or anhydride (B1165640) under basic conditions. For instance, cesium carbonate in acetonitrile has been used to facilitate the N-acylation of related heterocyclic systems. Similarly, N-alkylation can be performed using an alkyl halide in the presence of a suitable base. These N-substitution reactions allow for the attachment of a wide array of functional groups, which can be used to modulate the molecule's physicochemical properties and biological activity.

Modifications at the Carboxamide Nitrogen

The carboxamide nitrogen of this compound presents a key site for derivatization, allowing for the introduction of a wide array of substituents. These modifications, including alkylation, arylation, and acylation, can significantly influence the molecule's biological activity. While specific examples detailing the modification of this compound itself are not extensively documented in the available literature, general synthetic strategies for the N-functionalization of amides and related piperidine structures are well-established.

N-Alkylation: The introduction of alkyl groups at the carboxamide nitrogen can be achieved through various synthetic protocols. These reactions typically involve the deprotonation of the amide N-H bond followed by reaction with an alkyl halide.

N-Arylation: The formation of N-aryl bonds often utilizes transition metal-catalyzed cross-coupling reactions, with palladium-catalyzed methods being particularly prevalent. nih.gov These reactions offer a powerful tool for constructing complex molecular architectures by coupling the amide with aryl halides or triflates. nih.gov The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

N-Acylation: The synthesis of N-acyl derivatives can be accomplished by reacting the parent amide with acylating agents such as acid chlorides or anhydrides. This modification introduces an additional carbonyl group, which can participate in further chemical transformations or modulate the compound's properties.

The following table provides a general overview of these transformations on related amide-containing scaffolds, illustrating the potential synthetic routes applicable to this compound.

| Transformation | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Ref |

| N-Arylation | Piperidine Carboxamide | Aryl Bromide | Pd₂(dba)₃, Ligand | Toluene | Heat | N-Aryl Piperidine Carboxamide | nih.gov |

| N-Arylation | 2-Aminobenzothiazole-4-carboxamide | Aryl Bromide | Pd(OAc)₂, Ligand | 1,4-Dioxane | 100 °C | N-Aryl-2-aminobenzothiazole-4-carboxamide | researchgate.net |

| N-Alkylation | Piperidin-4-one | Alkyl Halide | Base | Solvent | N/A | N-Alkyl Piperidin-4-one | nih.gov |

Incorporation into Fused Heterocyclic Systems (e.g., Isoindoline, Pyrimidine)

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The incorporation of this moiety into structures such as isoindolines and pyrimidines can lead to the development of novel compounds with unique biological profiles.

Isoindoline Systems: The fusion of the piperidine-2,6-dione ring with an isoindolinone core has given rise to a class of compounds with significant therapeutic interest. google.comnih.gov The synthesis of these derivatives often involves the reaction of a substituted 3-aminopiperidine-2,6-dione with a suitably functionalized aromatic precursor. For instance, 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a known compound within this class. nih.gov The general structure involves the piperidine-2,6-dione moiety attached to the nitrogen of the isoindolinone ring system. google.combldpharm.com

Pyrimidine (B1678525) Systems: The fusion of a pyrimidine ring to the piperidine core results in the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds have been the subject of extensive synthetic efforts due to their diverse biological activities. researchgate.netjchr.org The synthesis of these fused systems can be achieved through various routes, often involving the cyclization of a functionalized piperidine precursor with a pyrimidine-forming reagent. For example, the reaction of 6-aminouracil (B15529) with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidine-diones. researchgate.net

The table below summarizes representative examples of the synthesis of such fused heterocyclic systems.

| Fused System | Starting Material | Reagents | Conditions | Product | Ref |

| Isoindolinone | Substituted 3-Aminopiperidine-2,6-dione | Phthalic Anhydride Derivative | N/A | 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivative | google.com |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil | Propanedinitrile, Aromatic Aldehyde | One-pot multicomponent reaction | 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | researchgate.net |

| Pyrimido[5,4-d]pyrimidine | 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | p-Toluenesulfonyl chloride, Piperidine, Thionyl chloride | Multi-step synthesis | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | google.com |

Stereoselective Synthesis of this compound Analogs

The stereochemistry of the 4-position on the 2,6-dioxopiperidine ring is a critical determinant of biological activity. Consequently, the development of stereoselective synthetic methods for analogs of this compound is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms at the chiral center, leading to the selective formation of a single enantiomer or diastereomer.

Asymmetric Alkylation: One approach to introduce stereochemistry at the 4-position is through the asymmetric alkylation of a suitable precursor. This can be achieved by using a chiral auxiliary or a chiral catalyst to direct the approach of the electrophile to one face of the enolate intermediate. While direct asymmetric alkylation of this compound is not widely reported, studies on related systems, such as the asymmetric alkylation of 2,2,6-trialkylpiperidine enamines, provide insights into the principles of 1,4-asymmetric induction. nih.gov

Stereoselective Cyclization: Another strategy involves the stereoselective cyclization of an acyclic precursor. For example, an acid-mediated 6-endo-trig cyclization of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. researchgate.net This methodology could potentially be adapted for the synthesis of 4-substituted 2,6-dioxopiperidines.

Chiral Resolution: In cases where a racemic mixture of a this compound analog is synthesized, chiral resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. nih.govmdpi.com Different types of chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be utilized to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.comresearchgate.net

The following table highlights examples of stereoselective transformations on related piperidine scaffolds.

| Transformation | Substrate | Method | Key Features | Product Configuration | Ref |

| Asymmetric Alkylation | Chiral enamine of 2,2,6-trialkylpiperidine | Intermolecular nucleophilic substitution | 1,4-asymmetric induction | α-Alkylated aldehyde | nih.gov |

| Stereoselective Cyclization | Amine-substituted enone | Acid-mediated 6-endo-trig cyclization | Kinetic control | trans-6-Alkyl-2-methyl-4-oxopiperidine | researchgate.net |

| Chiral Resolution | Racemic piperidine-2,6-dione drug | Chiral HPLC (Kromasil CHI-DMB) | Baseline separation | Separated enantiomers | nih.gov |

| Chiral Resolution | Racemic nitropropranolol | Chiral HPLC (Kromasil 5-Amycoat) | High yield and enantiopurity | Separated enantiomers | mdpi.com |

Pre Clinical Biological Activity and Pharmacological Investigations of 2,6 Dioxopiperidine 4 Carboxamide Analogs

Assessment of Anti-inflammatory Potential in Pre-clinical Models

Analogs of 2,6-dioxopiperidine-4-carboxamide have demonstrated notable anti-inflammatory properties in various pre-clinical settings. The anti-inflammatory effects of these compounds are often evaluated through their action on key inflammatory mediators and pathways. nih.govsemanticscholar.org

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. semanticscholar.org For instance, some carboxamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes. nih.govalliedacademies.org A study on a pivalate-based Michael product, MAK01, reported IC50 values of 314 µg/mL and 130 µg/mL for COX-1 and COX-2, respectively. nih.gov Similarly, some novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives have shown significant anti-inflammatory activity comparable to the reference drug diclofenac (B195802) sodium in animal models. alliedacademies.org

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute inflammation. semanticscholar.orgnih.gov In this model, the administration of certain carboxamide derivatives has led to a significant reduction in paw swelling. For example, chalcone/aryl carboximidamide hybrids demonstrated significant edema inhibition, ranging from 62.21% to 78.51%. nih.gov Another study involving a pivalate-based Michael product showed a dose-dependent reduction in edema, with the 30 mg/kg dose resulting in a 40.58% reduction after five hours. nih.gov

Furthermore, the inhibitory effects on other inflammatory mediators like 5-lipoxygenase (5-LOX) and inducible nitric oxide synthase (iNOS) have been explored. nih.govnih.gov The pivalate-based Michael product MAK01 exhibited an IC50 of 105 µg/mL against 5-LOX. nih.gov Certain chalcone/aryl carboximidamide hybrids were also effective inhibitors of PGE2 and LPS-induced nitric oxide production. nih.gov

The molecular mechanisms underlying the anti-inflammatory activity of these analogs are also under investigation. Some studies suggest that the anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway, a critical regulator of inflammatory responses. mdpi.comscienceopen.com For instance, 4-arylthiosemicarbazide derivatives have been shown to possess anti-inflammatory activity by potentially inhibiting the NF-κB pathway. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs

| Compound/Analog | Target | IC50 Value | Reference |

| MAK01 | COX-1 | 314 µg/mL | nih.gov |

| MAK01 | COX-2 | 130 µg/mL | nih.gov |

| MAK01 | 5-LOX | 105 µg/mL | nih.gov |

| Chalcone/aryl carboximidamide hybrid (4c) | COX-2 | 3.279 µM | nih.gov |

| Chalcone/aryl carboximidamide hybrid (6a) | COX-2 | 1.103 µM | nih.gov |

| Chalcone/aryl carboximidamide hybrid (6c) | COX-2 | 8.263 µM | nih.gov |

| Chalcone/aryl carboximidamide hybrid (6e) | COX-2 | 1.714 µM | nih.gov |

Evaluation of Anticancer Activity in Pre-clinical Cell Lines and Animal Models

Carboxamide derivatives, including analogs of this compound, represent a promising class of compounds in the discovery of new anticancer drugs. nih.gov Their therapeutic potential stems from their ability to interact with various targets involved in cancer progression. nih.govnih.gov

Pre-clinical studies have demonstrated the cytotoxic effects of these analogs against a range of cancer cell lines. For example, N-substituted 1H-indole-2-carboxamides have shown significant and selective inhibition of cell proliferation in leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Specifically, compounds 12, 14, and 4 were potent against K-562 cells with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov Compound 10 was particularly effective against HCT-116 cells, with an IC50 of 1.01 µM. nih.gov

Similarly, thiophene (B33073) carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) have exhibited considerable anticancer activity. nih.govmdpi.com Compounds 2b and 2e from this series were most potent against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov These compounds showed negligible toxicity in normal cell lines. mdpi.com

The mechanisms of action for the anticancer activity of these analogs are multifaceted. Some derivatives are believed to function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.gov This is a mechanism shared with the natural product CA-4. nih.gov Molecular docking studies have supported the interaction of these analogs with the colchicine-binding site on tubulin. mdpi.comnih.gov Other proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, often in the G2/M phase. nih.govnih.gov For instance, some quinoline (B57606) analogs of CA-4 were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov

In vivo studies using animal models have further corroborated the anticancer potential of these compounds. For example, a gold (III) dithiocarbamate (B8719985) complex, C6, significantly reduced tumor growth by over 70% in mice with PC3 prostate cancer xenografts, without causing significant weight loss. mdpi.com Another study on 1,4-dihydropyridine (B1200194) derivatives showed that despite their cytotoxicity against cancer cells, some of the most active compounds did not show signs of harmful effects in mice even at high doses. arabjchem.org

Table 2: Anticancer Activity of this compound Analogs in Pre-clinical Models

| Compound/Analog | Cancer Cell Line | IC50 Value | In Vivo Model | Tumor Growth Inhibition | Reference |

| Compound 12 | K-562 (Leukemia) | 0.33 µM | - | - | nih.gov |

| Compound 10 | HCT-116 (Colon) | 1.01 µM | - | - | nih.gov |

| Thiophene carboxamide (2b) | Hep3B (Liver) | 5.46 µM | - | - | nih.gov |

| Gold (III) complex (C6) | PC3 (Prostate) | 0.6 µM | PC3 xenograft mice | >70% | mdpi.com |

Investigation of Antioxidant Properties in Pre-clinical Studies

Several pre-clinical studies have highlighted the antioxidant potential of this compound analogs. Antioxidants can counteract the harmful effects of oxidative stress, which is implicated in a variety of diseases. medwinpublishers.comnih.gov The antioxidant capacity of these compounds is typically evaluated using a range of in vitro assays. medwinpublishers.comnih.govsphinxsai.com

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the total antioxidant capacity assay. medwinpublishers.comnih.gov For example, the antioxidant activity of two cyclodidepsipeptides, 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione and 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione, was investigated and found to be moderate, with a high correlation between their DPPH radical scavenging capacity and total reducing power. nih.gov

The mechanism of antioxidant action can involve the scavenging of free radicals or the reduction of oxidized species. nih.govnih.gov Density functional theory (DFT) calculations for some morpholine-2,5-dione (B184730) derivatives suggest that the most likely mechanism of antioxidant action is hydrogen atom abstraction. nih.gov

In some cases, the antioxidant activity is evaluated in the context of a specific disease model. For example, natural compounds with antioxidant properties have been studied for their ability to protect against oxidative stress-induced damage in various in vivo models. nih.gov Compounds like resveratrol (B1683913) and apigenin (B1666066) have shown potent antioxidant activity by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

While direct studies on the antioxidant properties of this compound itself are limited in the provided context, the broader class of carboxamide derivatives has shown promise in this area. It is important to note that the antioxidant capacity can vary significantly depending on the specific chemical structure of the analog.

Table 3: Common In Vitro Assays for Antioxidant Activity

| Assay | Principle | Reference |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. medwinpublishers.comsphinxsai.com | medwinpublishers.comsphinxsai.com |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. medwinpublishers.comnih.gov | medwinpublishers.comnih.gov |

| Total Antioxidant Capacity (TAC) | Based on the reduction of Mo(VI) to Mo(V) by the sample, forming a green phosphate/Mo(V) complex. nih.gov | nih.gov |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Measures the ability of a compound to scavenge the stable radical cation of 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) compared to Trolox, a water-soluble vitamin E analog. nih.govsphinxsai.com | nih.govsphinxsai.com |

Exploration of Antiviral Efficacy in Pre-clinical Assays

Analogs of this compound have been investigated for their potential antiviral activity against a variety of viruses. These pre-clinical evaluations are typically conducted in vitro using cell-based assays to determine the efficacy and selectivity of the compounds.

One area of significant research has been the activity of these analogs against coronaviruses, including SARS-CoV-2. nih.govnih.govgavinpublishers.com For instance, the piperidine-4-carboxamide compound NCGC2955 demonstrated antiviral activity against human α-coronavirus NL63 and β-coronavirus OC43, with EC50 values in the low micromolar range. gavinpublishers.com This compound and a structurally related analog also inhibited SARS-CoV-2 in Vero E6 and Calu-3 cells. gavinpublishers.com Another study on novel carboxamide-linked pyridopyrrolopyrimidines identified analogs with potent antiviral effects against SARS-CoV-2, with some showing over 90% inhibition of viral growth at a 10 µM concentration. nih.gov

The antiviral activity of these compounds is not limited to coronaviruses. Some analogs have shown efficacy against other viruses as well. For example, piperidine-4-carboxamide analogs were found to inhibit human cytomegalovirus (CMV) replication with high selectivity. mdpi.com Certain derivatives of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine (DAPD) have demonstrated enhanced anti-HIV activity compared to the parent compound. nih.gov Additionally, DAPD has been found to be active against drug-resistant strains of the hepatitis B virus (HBV). nih.gov

The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a crucial parameter in antiviral drug development. A higher SI indicates a more favorable safety profile. Several of the studied carboxamide analogs have exhibited promising SI values. For example, some chloroquine (B1663885) analogs showed an SI of 20 against SARS-CoV-2, which was double that of chloroquine itself. nih.gov In the case of CMV inhibitors, the CC50 for some analogs was greater than 500 µM, resulting in a selectivity index of over 1500. mdpi.com

Table 4: Antiviral Activity of this compound Analogs

| Compound/Analog | Virus | Cell Line | EC50/IC50 | Selectivity Index (SI) | Reference |

| NCGC2955 | NL63 (α-coronavirus) | Vero | 2.5 ± 0.15 µM | >120 | gavinpublishers.com |

| NCGC2955 | OC43 (β-coronavirus) | HFF | 1.5 ± 0.01 µM | >200 | gavinpublishers.com |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 µM | >1500 | gavinpublishers.com |

| Chloroquine analog 10 | SARS-CoV-2 | Vero E6 | - | 20 | nih.gov |

| Benzodioxan derivative 29 | SARS-CoV-2 | Vero | EC50 = 0.0519 µM | - | nih.gov |

| Piperidine-4-carboxamide analog 7 | CMV | HFF | 0.55 ± 0.06 µM | >1500 | mdpi.com |

| (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine (B94841) (8) | HIV | - | - | - | nih.gov |

Other Emerging Biological Activities in Pre-clinical Research Contexts

Beyond the well-documented anti-inflammatory, anticancer, and antiviral properties, pre-clinical research has begun to uncover other emerging biological activities of this compound analogs. These findings suggest that this class of compounds may have a broader therapeutic potential than initially anticipated.

One such emerging activity is their potential as analgesic agents. alliedacademies.org In a study evaluating novel 2-phenylquinoline-4-carboxamide derivatives, some compounds were screened for their analgesic activity using the writhing test in rats, a common model for peripheral analgesia. alliedacademies.org Another study on a pivalate-based Michael product also explored its antinociceptive effects. nih.gov

Furthermore, some analogs have shown potential in the context of neurodegenerative diseases. While not a direct focus of the provided information, the structural similarity of some analogs to compounds with known neurological effects suggests this as a possible area for future investigation.

The diverse biological activities of these analogs can be attributed to their ability to interact with a wide range of biological targets. For example, some piperidine-4-carboxamides have been reported to inhibit MALT1 proteolytic activity, which is important in the activation of the NF-κB pathway. gavinpublishers.com This pathway is not only central to inflammation but also plays a role in other cellular processes.

The broad spectrum of activity highlights the versatility of the this compound scaffold and its potential for the development of novel therapeutics for a variety of diseases. Further pre-clinical research is warranted to fully explore these emerging biological activities and to elucidate the underlying mechanisms of action.

Molecular Mechanisms of Action and Target Identification of 2,6 Dioxopiperidine 4 Carboxamide Derivatives Pre Clinical Focus

Modulation of Cytokine and Inflammatory Mediator Production (e.g., TNF-α, IL-1β, IL-6) in Pre-clinical Settings

Derivatives of 2,6-dioxopiperidine have demonstrated significant immunomodulatory effects in pre-clinical studies by altering the production of key cytokines and inflammatory mediators. The overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of many chronic inflammatory diseases. nih.gov

In various pre-clinical models, these compounds have shown the ability to inhibit the production of these pro-inflammatory cytokines. For instance, in studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), certain compounds were found to reduce the expression of TNF-α, IL-1β, and IL-6 at both the mRNA and protein levels. nih.gov This inhibitory action is often linked to the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of the inflammatory response. nih.gov By preventing the degradation of IκB-α, an inhibitor of NF-κB, these compounds block the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes. nih.gov

Furthermore, the development of PROTACs incorporating the 2,6-dioxopiperidine moiety has provided another avenue for cytokine modulation. By inducing the degradation of specific targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), these PROTACs can lead to the inhibition of multiple cytokines in peripheral blood mononuclear cells (PBMCs). researchgate.net However, the effects can be cell-type specific, as demonstrated in studies where IRAK4 degradation in human dermal fibroblasts did not lead to the inhibition of IL-6 and TNF-α release. researchgate.net

| Cytokine | Pre-clinical Model | Observed Effect | Mechanism of Action |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Inhibition of production and mRNA expression. nih.gov | Inhibition of NF-κB activation. nih.gov |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of production and mRNA expression. nih.govnih.gov | Inhibition of NF-κB activation. nih.govnih.gov |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Inhibition of production and mRNA expression. nih.gov | Inhibition of NF-κB activation. nih.gov |

| Multiple Cytokines | Human PBMCs | Inhibition of release following IRAK4 degradation. researchgate.net | PROTAC-mediated degradation of IRAK4. researchgate.net |

Interaction with E3 Ubiquitin Ligase Systems for Targeted Protein Degradation

A primary mechanism of action for 2,6-dioxopiperidine-based compounds is their interaction with E3 ubiquitin ligase systems, which are central to the cell's protein degradation machinery. These compounds can function as "molecular glues" or as components of PROTACs to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.govresearchgate.net

The 2,6-dioxopiperidine moiety is well-established as a ligand for Cereblon (CRBN), a substrate receptor protein within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN). researchgate.netnih.gov The binding of these small molecules to a specific pocket in CRBN allosterically modifies the protein's surface. researchgate.net This change creates a new interface that enables the recruitment of proteins that would not normally be recognized by the CRBN complex, known as neosubstrates. researchgate.netnih.gov

Once a neosubstrate is brought into proximity with the CRL4-CRBN complex, it is tagged with ubiquitin molecules. This polyubiquitination marks the neosubstrate for degradation by the 26S proteasome. nih.govresearchgate.net The specific neosubstrates recruited depend on the precise chemical structure of the 2,6-dioxopiperidine derivative. For example, different immunomodulatory drugs (IMiDs®) based on this scaffold, such as lenalidomide (B1683929) and pomalidomide (B1683931), induce the degradation of different sets of zinc-finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.gov This targeted degradation of transcription factors is a key mechanism behind their therapeutic effects in certain cancers. researchgate.net The ability to rationally design compounds that engage CRBN to degrade specific proteins has become a powerful strategy in drug discovery. nih.gov

The discovery of the 2,6-dioxopiperidine moiety's ability to recruit CRBN has been pivotal in the development of PROTACs. nih.govnih.gov PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like a CRBN-binding 2,6-dioxopiperidine derivative), and a linker that connects the two. nih.gov

By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, bringing the target protein into close proximity to the ligase for ubiquitination and subsequent degradation. nih.govnih.gov A key advantage of PROTACs is their catalytic nature; after inducing degradation, the PROTAC is released and can target another protein molecule, allowing for sustained protein knockdown at low compound concentrations. nih.govnih.gov This approach has proven broadly applicable for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules. nih.gov

The Androgen Receptor (AR) is a critical driver of prostate cancer. PROTACs utilizing the 2,6-dioxopiperidine scaffold to recruit CRBN have been designed to effectively target AR for degradation. nih.gov In pre-clinical studies, these AR-targeting PROTACs have demonstrated the ability to induce potent and efficient degradation of the AR protein in cancer cell lines. nih.govnih.gov

For example, a series of PROTACs were synthesized by linking bicalutamide (B1683754) analogs (which bind to AR) to thalidomide-based CRBN ligands via various linkers. nih.gov Several of these compounds successfully induced AR degradation in AR-positive cancer cells. nih.gov This strategy is particularly promising for overcoming resistance mechanisms seen with traditional AR inhibitors, which can be associated with AR mutations or overexpression. nih.gov Some PROTACs have been shown to effectively degrade both full-length AR and clinically relevant truncated AR variants that lack the ligand-binding domain and are resistant to standard therapies. nih.gov

| PROTAC Compound | Target Protein | E3 Ligase Ligand | Pre-clinical Finding |

| Compound 13b | Androgen Receptor (AR) | Thalidomide-based | Efficiently reduced AR protein levels in AR-overexpressing HEK293T cells. nih.gov |

| ITRI-90 | Androgen Receptor (AR) | Pomalidomide-based | Effectively degraded full-length AR and truncated AR variants in a castration-resistant cell model. nih.gov |

| ARD-203 | Androgen Receptor (AR) | VHL-based | Exhibited exceptional degradation activity in vitro; used as a basis for PSMA-guided PROTACs. biorxiv.org |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase crucial for signaling pathways in the innate immune system. researchgate.netgoogle.com Its dual function as both a kinase and a scaffold protein makes it an attractive target for degradation, as this can abolish both activities simultaneously. researchgate.netnih.gov

PROTACs have been developed that link an IRAK4 inhibitor to a CRBN ligand, such as pomalidomide, or a VHL E3 ligase ligand. nih.govnih.gov In pre-clinical models, these PROTACs have been shown to induce potent, concentration-dependent degradation of IRAK4 in various cell types, including peripheral blood mononuclear cells (PBMCs) and lymphoma cell lines. nih.govnih.gov The degradation is confirmed to be dependent on the proteasome system and requires the formation of a ternary complex between IRAK4, the PROTAC, and the E3 ligase. nih.govnih.gov For example, co-treatment with excess pomalidomide or the parent IRAK4 inhibitor was shown to abrogate the degradation effect, confirming the specific mechanism of action. nih.gov The length and composition of the linker connecting the IRAK4 binder and the E3 ligase ligand have been shown to be critical for degradation efficacy. nih.gov

| PROTAC Compound | Target Protein | E3 Ligase Ligand | Pre-clinical Finding |

| Compound 9 (PEG2 linker) | IRAK4 | Pomalidomide (CRBN) | Potently degraded IRAK4 in OCI-LY10 and TMD8 cells; degradation was abrogated by excess pomalidomide or IRAK4 inhibitor. nih.gov |

| Compound 9 (VHL ligand) | IRAK4 | VHL | Potent intracellular degradation of IRAK4 in PBMCs; degradation was reversed by proteasome inhibitors. nih.gov |

| Compound 169 | IRAK4 | Not Specified | Showed IRAK4 degradation in male cynomolgus monkey PBMCs following oral dosing. google.com |

Rational Design and Application in PROteolysis TArgeting Chimeras (PROTACs)

Investigation of Enzyme Inhibition Mechanisms in Pre-clinical Research

Beyond targeted protein degradation, derivatives of the 2,6-dioxopiperidine scaffold are also investigated for their role in direct enzyme inhibition. This mechanism is particularly relevant in the context of PROTAC design, where the warhead of the molecule is an enzyme inhibitor. The PROTAC itself does not inhibit the enzyme in a classical, sustained manner but rather uses the inhibitor's binding affinity to bring the enzyme to the E3 ligase for degradation. researchgate.net

In the case of IRAK4-targeting PROTACs, the molecule incorporates a potent IRAK4 kinase inhibitor. nih.govnih.gov While the ultimate goal is degradation, the initial binding event is an enzyme-inhibitor interaction. Pre-clinical studies have shown that by degrading the IRAK4 protein, these PROTACs can effectively block both the kinase and scaffolding functions of the enzyme, which may offer a more comprehensive pathway inhibition than a simple kinase inhibitor alone. researchgate.netnih.gov

Separately from PROTACs, other small molecules are designed purely as enzyme activators or inhibitors. For instance, research into activators of Adenosine monophosphate-activated protein kinase (AMPK), an enzyme involved in cellular energy homeostasis, led to the identification of indole (B1671886) acid PF-06409577. nih.gov While not a 2,6-dioxopiperidine derivative itself, the research paradigm of screening and optimizing compounds to modulate enzyme activity is a core component of pre-clinical drug discovery. nih.gov The inhibitory or activating profile of a compound is determined through rigorous in vitro assays, which measure the compound's effect on enzyme function, often leading to the determination of parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). nih.govnih.gov

Studies on Protein-Protein Interaction Modulation

The central mechanism of action for 2,6-dioxopiperidine-4-carboxamide derivatives involves their function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. rsc.orgjst.go.jpnih.gov CRBN, a component of the Cullin-RING ligase 4 (CRL4) complex, acts as a substrate receptor. nih.govnih.govnih.gov The binding of a this compound derivative to CRBN does not inhibit its enzymatic activity but rather alters its substrate specificity. rsc.orgnih.govmdpi.com This alteration induces novel protein-protein interactions between CRBN and proteins that are not its natural substrates, referred to as "neosubstrates." jst.go.jpnih.govnih.gov

This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. rsc.orgnih.gov This process of targeted protein degradation is the primary mechanism through which these compounds exert their therapeutic effects.

Key neosubstrates identified in pre-clinical studies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ecancer.orgnih.gov Lenalidomide and pomalidomide have been shown to promote the interaction between CRBN and these transcription factors, leading to their subsequent degradation. ecancer.orgashpublications.org The degradation of Ikaros and Aiolos is crucial for the anti-myeloma and immunomodulatory activities of these drugs. nih.govresearchgate.net For instance, the degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival of multiple myeloma cells. rsc.orgresearchgate.net

The interaction is highly specific, with the chemical structure of the this compound derivative influencing the set of neosubstrates targeted for degradation. For example, pomalidomide induces the degradation of ARID2, a component of the SWI/SNF chromatin remodeling complex, more effectively than lenalidomide, contributing to its distinct clinical activity. rsc.org

Pre-clinical models have demonstrated that the expression of CRBN is essential for the activity of these compounds. nih.govnih.gov Cells lacking CRBN are resistant to the effects of lenalidomide and pomalidomide, highlighting the central role of the CRBN-mediated protein-protein interactions. nih.gov

Table 1: Key Proteins Involved in the PPI Modulation by this compound Derivatives

| Protein | Role | Interaction with this compound Derivatives | Key Research Findings |

| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govnih.govnih.gov | Direct binding target of the derivatives. rsc.orgjst.go.jpnih.gov | Binding alters substrate specificity, inducing recruitment of neosubstrates. rsc.orgnih.govmdpi.com |

| Ikaros (IKZF1) | Lymphoid transcription factor. ecancer.org | Recruited to CRBN in the presence of derivatives, leading to its degradation. ecancer.orgnih.gov | Degradation is essential for anti-myeloma and immunomodulatory effects. nih.govresearchgate.net |

| Aiolos (IKZF3) | Lymphoid transcription factor. ecancer.org | Recruited to CRBN in the presence of derivatives, leading to its degradation. ecancer.orgnih.gov | Degradation contributes to the downregulation of IRF4 and MYC. rsc.orgresearchgate.net |

| ARID2 | Component of the SWI/SNF chromatin remodeling complex. rsc.org | Degraded more effectively by pomalidomide than lenalidomide. rsc.org | Contributes to the differential activity profile of pomalidomide. rsc.org |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase. nih.gov | Identified as a neosubstrate degraded in response to lenalidomide. nih.govashpublications.org | Degradation is implicated in the activity against del(5q) myelodysplastic syndrome. nih.gov |

Mechanistic Insights from Chemical Reaction Pathways

The binding of this compound derivatives to CRBN initiates a cascade of molecular events that can be understood through the lens of chemical reaction pathways. The core of this mechanism is the formation of a stable ternary complex between the drug, CRBN, and a neosubstrate. nih.gov

The chemical structure of the derivative is a critical determinant of its binding affinity to CRBN and its ability to recruit specific neosubstrates. The glutarimide (B196013) ring of the this compound core is essential for binding to a specific pocket in the CRBN protein. nih.gov The phthalimide (B116566) ring or other substituted aromatic moieties of the derivatives, such as in lenalidomide and pomalidomide, are solvent-exposed and mediate the interaction with the neosubstrate. nih.gov

This induced interaction surface on CRBN is responsible for the selective recognition of neosubstrates. nih.gov For a protein to be targeted for degradation, it must possess a specific structural motif that is recognized by the drug-bound CRBN. In the case of Ikaros and Aiolos, this recognition is mediated by a specific zinc finger domain within these proteins. nih.gov

The formation of the ternary complex brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. nih.gov This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the proteasome. rsc.orgecancer.org

The efficiency of this degradation pathway is dependent on several factors, including the stability of the ternary complex and the rate of ubiquitination. Different derivatives can induce ternary complexes with varying stabilities, leading to differential rates of degradation for the same neosubstrate. For instance, pomalidomide generally forms more stable ternary complexes with Ikaros and Aiolos compared to lenalidomide, resulting in more potent degradation of these targets. rsc.org

Table 2: Mechanistic Steps in the Chemical Reaction Pathway

| Step | Description | Key Molecular Components | Consequence |

| 1. Ligand Binding | The this compound derivative binds to a specific pocket on the CRBN protein. rsc.orgnih.gov | This compound derivative, Cereblon (CRBN). | Allosteric modulation of CRBN, creating a new binding surface. researchgate.net |

| 2. Neosubstrate Recruitment | The drug-bound CRBN recognizes and binds to specific neosubstrates. jst.go.jpnih.gov | Ternary complex: Derivative-CRBN-Neosubstrate (e.g., IKZF1, IKZF3). nih.gov | Formation of a stable protein-protein interaction. rsc.org |

| 3. Ubiquitination | The CRL4^CRBN^ complex polyubiquitinates the recruited neosubstrate. nih.govecancer.org | E2 ubiquitin-conjugating enzyme, Ubiquitin, Neosubstrate. | The neosubstrate is marked for proteasomal degradation. rsc.org |

| 4. Proteasomal Degradation | The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome. rsc.orgnih.gov | 26S Proteasome, Polyubiquitinated neosubstrate. | Elimination of the target protein, leading to downstream therapeutic effects. nih.gov |

Structure Activity Relationship Sar Studies of the 2,6 Dioxopiperidine 4 Carboxamide Scaffold

Correlating Structural Modifications on the Piperidine (B6355638) Ring with Pre-clinical Biological Responses

The piperidine ring is a fundamental component of numerous bioactive compounds, and modifications to this structure can significantly alter their pharmacological properties. ajchem-a.comnih.gov In the context of 2,6-dioxopiperidine-4-carboxamide, even subtle changes to the piperidine ring can lead to substantial differences in preclinical biological activity.

Research into piperidine derivatives has shown that the incorporation of methyl groups on the piperidine ring can enhance anticancer properties. ajchem-a.com The position of these substitutions is critical; for instance, in certain sulfonamide-containing piperidine compounds, the presence of a methyl group at position 3 or 4 of the piperidine ring was associated with the highest anticancer activity. ajchem-a.com Conversely, the absence of such a methyl group and a greater distance of the piperidine ring from the pharmacologically active sulfonamide group resulted in lower antitumor properties. ajchem-a.com

Furthermore, the synthesis of 2,6-disubstituted piperidines has been a focus of research to explore diverse biological activities. nih.gov The stereoselectivity of these substitutions, often controlled by the choice of catalyst and reaction conditions, plays a key role in the resulting biological function. nih.gov For example, the use of specific palladium catalysts has enabled the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines, where the ratio of catalysts was found to be crucial in determining the isomerization of the final product. nih.gov

Impact of Carboxamide Substitutions on Target Binding and Efficacy

The carboxamide linkage in the this compound scaffold is a critical site for modification to modulate target binding and efficacy. Studies involving the synthesis of various dioxopiperidinamide derivatives through amide coupling reactions have demonstrated that altering the substituents on the amide nitrogen can significantly influence biological activity. researchgate.net

For instance, a series of dioxopiperidinamide derivatives were synthesized by coupling 3-aminopiperidine-2,6-dione (B110489) with various cinnamic acids. researchgate.net The resulting compounds, with diverse substitutions on the cinnamoyl moiety, were evaluated for their anticancer, anti-inflammatory, and antioxidant activities. researchgate.net Molecular docking studies of these compounds revealed that they favorably interact with amino acids at the binding site through both hydrogen and hydrophobic interactions. researchgate.net Specifically, compounds with certain substitutions on the phenyl ring of the cinnamoyl group showed the most potential. researchgate.net

In the development of piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase, the nature of the substituent attached to the carboxamide's piperidine nitrogen was a key determinant of potency. The initial hit compound, MMV688844 (also referred to as 844), was synthetically modified to produce 844-TFM, which exhibited a 10-fold increase in activity against M. abscessus. nih.gov This enhancement was achieved by altering the substituent on the piperidine nitrogen. nih.gov

| Compound | Modification on Piperidine Nitrogen | Reported Pre-clinical Activity |

|---|---|---|

| 844 | 1-(2-bromoethyl)-4-chlorobenzene | Potent inhibitor of M. abscessus growth. nih.gov |

| 844-TFM | Undisclosed modification from 844 | 10-fold more active against M. abscessus than 844. nih.gov |

Influence of Remote Scaffolds (e.g., Isoindolinone, Pyrimidinone) on Pre-clinical Potency and Selectivity

The isoindolinone moiety is a well-known pharmacophore, and its combination with the 2,6-dioxopiperidine ring is a hallmark of the immunomodulatory drugs (IMiDs). Compounds like Pomalidomide (B1683931), which features a 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione structure, exhibit potent antitumor, antiangiogenic, and immunomodulatory effects. mdpi.com The isoindolinone part of the molecule plays a crucial role in binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key event in its mechanism of action.

Similarly, the development of inhibitors of poly(ADP-ribose) polymerase (PARP) has utilized the 3-oxoisoindoline-4-carboxamide (B1419123) scaffold. researchgate.net In these molecules, the isoindolinone lactam acts as a mimic of nicotinamide. An intramolecular hydrogen bond between the carbonyl oxygen of the isoindolinone and the primary amide of the carboxamide group locks the molecule into a biologically active conformation, enhancing its binding to the PARP catalytic domain. researchgate.net

The attachment of a pyrimidinyl-piperazine carboxamide structure has been explored for the development of α-glucosidase inhibitors. researchgate.net In these derivatives, the pyrimidine (B1678525) ring is a key feature influencing the inhibitory potency. The stereochemistry of the piperazine (B1678402) ring, a close relative of piperidine, also plays a significant role in the activity of these compounds. researchgate.net

| Compound Name | Core Scaffold | Key Structural Features | Pre-clinical Biological Effect |

|---|---|---|---|

| Pomalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 4-amino substitution on the isoindolinone ring. mdpi.com | Antitumor, immunomodulatory, and antiangiogenic properties. mdpi.com |

| Lenalidomide (B1683929) | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | Structurally related to Pomalidomide. | Immunomodulatory agent. |

| Thalidomide (B1683933) | (RS)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | The parent compound of the IMiD class. mdpi.com | Immunomodulatory and antiangiogenic properties. mdpi.com |

Stereoisomeric Effects on Pre-clinical Biological Activity and Molecular Interactions

Stereoisomerism plays a pivotal role in the biological activity of the this compound scaffold and its derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target.

A prominent example of this is seen with Thalidomide, where the (S)-enantiomer is associated with teratogenic effects through its interaction with the Cereblon protein, while the (R)-enantiomer is primarily responsible for its sedative-hypnotic activities. mdpi.com This highlights the profound impact of stereochemistry on the biological outcomes of molecules containing the 2,6-dioxopiperidine ring.

In a series of chiral pyrimidinyl-piperazine carboxamide derivatives designed as α-glucosidase inhibitors, compounds with an (S)-configuration at the chiral center were found to be up to 5-fold more active than their (R)-configuration counterparts. researchgate.net This difference in potency underscores the importance of a specific stereochemical orientation for optimal interaction with the enzyme's active site.

Further evidence of the critical nature of stereoisomerism comes from studies on other piperidine-containing compounds. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives with a piperidinyl ester, the diastereomers exhibited vastly different hypotensive effects. nih.gov The alpha-isomer showed a very strong effect, while the beta-isomer had little activity. nih.gov Upon separation of the optical isomers of the active alpha-isomer, the (+)-alpha form was found to be 30 to 100 times more potent than the (-)-alpha form. nih.gov

These findings collectively emphasize that the control of stereochemistry is a crucial aspect of designing and developing novel therapeutics based on the this compound scaffold.

Computational and Theoretical Approaches in Research on 2,6 Dioxopiperidine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of 2,6-dioxopiperidine-4-carboxamide, which contains the glutarimide (B196013) ring characteristic of thalidomide (B1683933) and its analogs, molecular docking has been instrumental in understanding its potential interactions with the Cereblon (CRBN) E3 ubiquitin ligase, a key target for this class of compounds. acs.orgnih.gov

Research on thalidomide analogs has shown that the glutarimide moiety is crucial for binding to a tri-tryptophan pocket in Cereblon. nih.gov Docking studies reveal that the binding is stereospecific, with the (S)-enantiomer often exhibiting a stronger binding affinity than the (R)-enantiomer. nih.gov This difference in binding is attributed to the conformation of the glutarimide ring, which can adopt various puckered forms. researchgate.net For instance, the (S)-enantiomer of thalidomide tends to have a more relaxed glutarimide ring conformation when bound to Cereblon. nih.gov

The carboxamide group at the 4-position of the piperidine (B6355638) ring in this compound is expected to play a significant role in modulating the binding affinity and specificity to the target protein. Docking simulations can elucidate the potential hydrogen bonding and other interactions of this group within the binding site, guiding the design of derivatives with improved potency.

Table 1: Representative Molecular Docking Data for Glutarimide-Containing Compounds with Cereblon

| Compound | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| (S)-Thalidomide | Cereblon (CRBN) | His380, Trp382, Trp400 | -7.5 | nih.gov |

| (R)-Thalidomide | Cereblon (CRBN) | His380, Trp382, Trp400 | -6.8 | nih.gov |

| Pomalidomide (B1683931) | Cereblon (CRBN) | His380, Trp382, Trp400 | -8.2 | acs.org |

| Lenalidomide (B1683929) | Cereblon (CRBN) | His380, Trp382, Trp400 | -7.9 | acs.org |

Note: The binding affinities are illustrative and can vary depending on the specific docking software and parameters used.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net In the study of this compound, DFT calculations are valuable for understanding its intrinsic chemical properties, which are essential for its biological function and for the design of new derivatives. nih.gov

DFT can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These properties are crucial for predicting the reactivity of the molecule and its ability to interact with biological targets.

Analyze vibrational frequencies: To interpret experimental infrared and Raman spectra.

Investigate reaction mechanisms: By calculating the energy profiles of potential chemical reactions, such as hydrolysis or metabolic transformations. acs.org

Studies on related glutarimide-containing compounds have used DFT to analyze the effects of substituents on the electronic properties and reactivity of the glutarimide ring. acs.org For this compound, DFT calculations can provide insights into how the carboxamide group influences the electronic distribution and reactivity of the entire molecule.

Table 2: Properties of this compound Investigated by DFT

| Property | Description | Significance |

| Geometry Optimization | Determination of the lowest energy 3D structure. | Provides the foundational structure for all other computational analyses. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. nih.gov |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Provides insights into the stability arising from hyperconjugative interactions. nih.gov |

| Reaction Energetics | Calculation of activation energies and reaction enthalpies. | Predicts the feasibility and pathways of chemical reactions. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The 2,6-dioxopiperidine ring can adopt different puckered conformations, and the orientation of the carboxamide group can also vary. researchgate.net These conformational preferences can significantly impact the molecule's ability to bind to its biological target. Studies on thalidomide have shown that the conformation of the glutarimide ring is critical for its stereospecific binding to Cereblon. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. acs.org By simulating the motion of atoms and molecules, MD can be used to:

Explore the conformational landscape of this compound in different environments (e.g., in water or bound to a protein).

Investigate the stability of the ligand-protein complex once formed.

Analyze the detailed interactions between the ligand and the protein, including the dynamics of hydrogen bonds and hydrophobic contacts.

Table 3: Conformational and Dynamic Properties Explored by Computational Methods

| Method | Information Gained | Relevance to this compound |

| Systematic Conformational Search | Identification of low-energy conformers. | Determines the likely shapes the molecule will adopt in solution. |

| Dihedral Angle Scanning | Energy profile of rotation around specific bonds. | Understands the flexibility of the carboxamide side chain. |

| Molecular Dynamics (MD) Simulations | Time-dependent trajectory of the molecule. | Reveals how the molecule behaves in a biological environment and the stability of its interactions with a target. acs.org |

| Principal Component Analysis (PCA) of MD trajectories | Identification of dominant modes of motion. | Characterizes the major conformational changes of the molecule. |

In Silico Screening and Library Design Strategies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. youtube.com

For this compound, in silico screening can be used to:

Identify novel derivatives: By screening virtual libraries of compounds with a similar scaffold, it is possible to identify new derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

Repurpose existing drugs: Screening databases of approved drugs and investigational compounds can identify molecules that may have an unexpected activity related to the biological targets of this compound. nih.gov

Library design strategies involve the creation of focused libraries of compounds for synthesis and experimental testing. Based on the structural information from docking and the electronic properties from DFT calculations, a library of derivatives of this compound can be designed to systematically explore the structure-activity relationship (SAR). For instance, different substituents can be introduced at various positions of the molecule to optimize its interactions with the target protein.

Table 4: In Silico Screening and Library Design Approaches

| Strategy | Description | Application to this compound |

| Structure-Based Virtual Screening | Docking of large compound libraries into the 3D structure of a target protein. | To identify new compounds that are predicted to bind to targets like Cereblon. |

| Ligand-Based Virtual Screening | Searching for molecules with similar properties (e.g., shape, pharmacophore) to a known active ligand. | To find diverse structures that might mimic the binding of this compound. |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | To guide the design of new derivatives with optimized interactions. |

| Combinatorial Library Design | Systematically combining different chemical building blocks to create a large virtual library. | To generate a focused library of this compound analogs for synthesis and testing. acs.org |

Advanced Applications and Research Directions

Utilization as Chemical Probes for Biological Pathway Interrogation

While direct studies on 2,6-dioxopiperidine-4-carboxamide as a chemical probe are not extensively documented, the broader class of glutarimide (B196013) derivatives has been successfully developed into molecular probes to investigate cellular processes. These probes are instrumental in identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action.

For instance, molecular probes based on 3-[(dodecylthiocarbonyl)methyl]glutarimide (B1263478) (DTCM-glutarimide) have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS). nih.govelsevierpure.com Several of these derivatives demonstrated potential for use in identifying the target proteins of DTCM-glutarimide, showcasing the utility of the glutarimide core in creating tools for chemical biology. nih.govelsevierpure.com These probes often incorporate reporter tags, such as biotin, to facilitate the isolation and identification of protein-probe complexes. nih.gov This approach allows researchers to "fish" for the cellular binding partners of the glutarimide-based compound, thereby shedding light on its biological function.

The development of this compound-based probes could similarly enable the exploration of its specific biological activities and target pathways. High-throughput transcriptomics (HTTr) data for 2,6-dioxopiperidine-4-carboxylic acid, a closely related compound, indicates bioactivity across various cellular targets, suggesting that a carboxamide derivative could also have interesting biological effects worth investigating with dedicated chemical probes. epa.gov

Integration into Novel Drug Discovery Platforms for Pre-clinical Development

The 2,6-dioxopiperidine moiety is a cornerstone of one of the most exciting recent advancements in drug discovery: targeted protein degradation (TPD). This strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.gov Molecules designed for this purpose, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, represent a paradigm shift from traditional occupancy-based inhibition. nih.gov

The 2,6-dioxopiperidine core, particularly when substituted at the 3-position, is a well-established binder of the E3 ubiquitin ligase cereblon (CRBN). nih.gov This interaction is fundamental to the mechanism of action of immunomodulatory drugs (IMiDs) and a vast number of experimental PROTACs. By incorporating a 2,6-dioxopiperidine derivative, a PROTAC can recruit CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. nih.gov

The modular nature of PROTACs allows for the combination of different E3 ligase ligands, linkers, and POI binders, creating extensive libraries for preclinical screening. elsevierpure.com While the 3-substituted glutarimides are most common, the exploration of other isomers, such as this compound, could lead to novel degradation profiles or improved pharmacological properties. The synthesis of libraries of such building blocks is a key strategy in modern drug discovery to accelerate the development of new therapeutics.

Contribution to Understanding Fundamental Protein Degradation Mechanisms

The study of 2,6-dioxopiperidine-based compounds has been pivotal in advancing our fundamental understanding of protein degradation. The discovery that thalidomide (B1683933) and its analogs, which contain the 2,6-dioxopiperidine (glutarimide) core, exert their therapeutic and teratogenic effects by binding to CRBN and inducing the degradation of specific substrate proteins was a landmark achievement in chemical biology. nih.gov

This discovery illuminated the concept of "molecular glues," small molecules that induce an interaction between two proteins that would not otherwise occur. nih.gov Research into these molecules has provided deep insights into the substrate specificity of E3 ligases and the intricate regulation of the ubiquitin-proteasome system. For example, studies on lenalidomide (B1683929), a thalidomide analog, have shown how modifications to the glutarimide moiety can abrogate CRBN binding, providing a tool to dissect CRBN-dependent and -independent effects. nih.govacs.org

Furthermore, the development of PROTACs containing the 2,6-dioxopiperidine scaffold has enabled the targeted degradation of a wide array of proteins, including many previously considered "undruggable." This has not only opened up new therapeutic avenues but also provided a powerful method for validating protein function through acute protein removal, offering a complementary approach to genetic knockout techniques. nih.govnih.gov The continued exploration of new 2,6-dioxopiperidine derivatives, including the 4-carboxamide isomer, will undoubtedly contribute to a more nuanced understanding of these fundamental cellular processes.

Role in Material Science: Formation of Fluorescent Species in Carbon Dots

While direct research on the use of this compound in the formation of fluorescent carbon dots is not currently available, the broader class of piperidine (B6355638) derivatives has been explored in this context. Carbon dots (C-dots or CQDs) are a class of carbon-based nanomaterials that have gained significant attention for their strong fluorescence, photostability, and biocompatibility, making them promising for applications in bioimaging and sensing. nih.govrsc.orgnih.govrsc.org

The properties of carbon dots are highly dependent on the precursor materials and synthesis methods used. nih.gov For instance, fluorescent carbon dots have been synthesized from various natural sources, including spices. nih.gov In one study, carbon dots derived from black pepper, which contains the piperidine alkaloid piperine (B192125), exhibited a high fluorescence quantum yield of 43.6%. nih.gov The presence of piperine on the surface of these carbon dots was suggested to be responsible for their selective cytotoxicity towards cancer cells. nih.gov

Although not directly related to this compound, this research highlights the potential for piperidine-containing compounds to serve as precursors or surface modifiers for functional carbon dots. The nitrogen and oxygen atoms within the this compound structure could potentially contribute to the formation of fluorescent centers and provide surface functionalities for further modifications. Future research in material science may explore the use of such compounds in the green synthesis of novel fluorescent nanomaterials.

Exploration in Targeted Protein Degrader Building Blocks

The 2,6-dioxopiperidine scaffold is a highly valued building block in the construction of targeted protein degraders. As the E3 ligase-binding component of many PROTACs and molecular glues, it is a critical determinant of their degradation activity. Chemical suppliers now offer a wide array of 2,6-dioxopiperidine derivatives functionalized for easy incorporation into degrader molecules.

These building blocks are often pre-functionalized with linkers of varying lengths and compositions, allowing for the rapid and efficient synthesis of degrader libraries. This modular approach is essential for the empirical process of optimizing a PROTAC, where the nature of the linker and the attachment points on both the target-binding ligand and the E3 ligase ligand can have a profound impact on the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, on the efficiency of protein degradation.

While the majority of currently available building blocks are based on 3-substituted glutarimides to target CRBN, the exploration of other substitution patterns, such as that of this compound, represents a promising area for future research. The development of novel E3 ligase ligands is a key objective in the field of targeted protein degradation, as it would expand the repertoire of degradable proteins and potentially overcome resistance mechanisms. The synthesis and evaluation of degraders incorporating this compound or its derivatives could lead to the discovery of novel degraders with unique properties.

Q & A

Q. How should experimental procedures be documented to ensure reproducibility of studies on this compound?

- Answer :

- Provide exact molar ratios , temperature tolerances (±2°C), and solvent purification methods.

- Include full instrument parameters (e.g., NMR frequencies, HPLC gradients).

- Deposit crystallographic data in the Cambridge Structural Database.

- Use standardized reaction codes (e.g., RXNO:0000000) for machine readability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.